molecular formula C11H6F3NO B14856842 2-(Trifluoromethyl)quinoline-8-carbaldehyde

2-(Trifluoromethyl)quinoline-8-carbaldehyde

Cat. No.: B14856842
M. Wt: 225.17 g/mol
InChI Key: CJCQBOVRBOFCLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)quinoline-8-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzotrifluoride with formylating agents can yield the desired compound . Another method involves the use of trifluoromethylation reagents in the presence of catalysts such as copper iodide (CuI) and potassium fluoride (KF) in dimethylformamide (DMF) solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)quinoline-8-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and enhances its utility in various applications .

Properties

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

2-(trifluoromethyl)quinoline-8-carbaldehyde

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)9-5-4-7-2-1-3-8(6-16)10(7)15-9/h1-6H

InChI Key

CJCQBOVRBOFCLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C=O)N=C(C=C2)C(F)(F)F

Origin of Product

United States

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